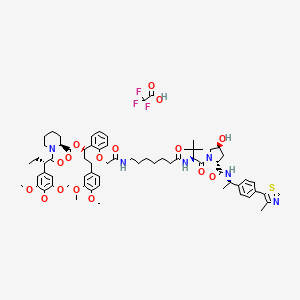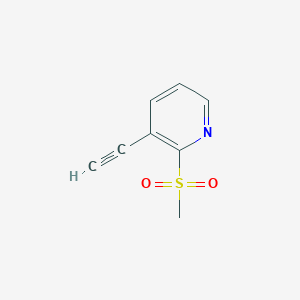
3-Ethynyl-2-(methylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-2-(methylsulfonyl)pyridine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of an ethynyl group at the third position and a methylsulfonyl group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2-(methylsulfonyl)pyridine can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as column chromatography, is common to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-2-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted pyridines.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethynyl-2-(methylsulfonyl)pyridine is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also used in the development of new pharmaceuticals .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-2-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .
Comparación Con Compuestos Similares
3-Ethynylpyridine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2-Ethynylpyridine: The ethynyl group is at the second position, leading to different reactivity and applications.
3-Ethynylthiophene: Contains a sulfur atom in the ring, resulting in different chemical properties.
Uniqueness: 3-Ethynyl-2-(methylsulfonyl)pyridine is unique due to the presence of both the ethynyl and methylsulfonyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C8H7NO2S |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
3-ethynyl-2-methylsulfonylpyridine |
InChI |
InChI=1S/C8H7NO2S/c1-3-7-5-4-6-9-8(7)12(2,10)11/h1,4-6H,2H3 |
Clave InChI |
DUZWADZFELINKF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC=N1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


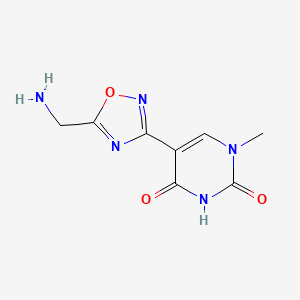

![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
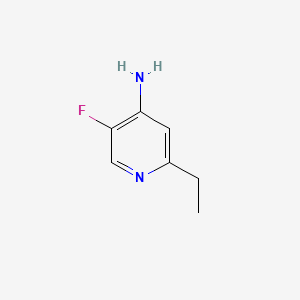
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
![5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14888676.png)
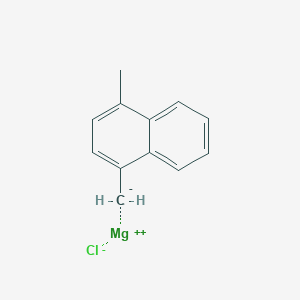
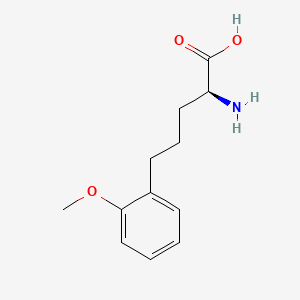

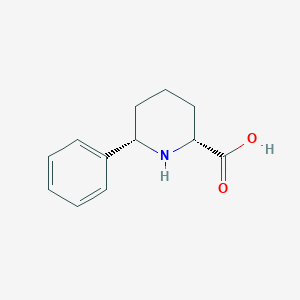
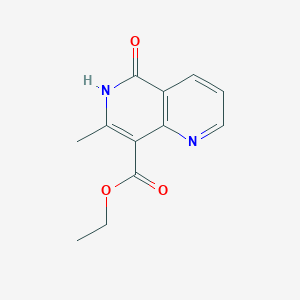

![N-(1-((6aR,8R,9R,9aR)-9-Fluoro-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B14888733.png)
